

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Myraldyl Acetate

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Compound of Interest

Compound Name: *Myraldyl acetate*

Cat. No.: *B1169923*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Myraldyl acetate is a widely used fragrance ingredient known for its floral, jasmine-like scent. [1][2] As a key component in many consumer products, its accurate identification and quantification are crucial for quality control, formulation development, and safety assessments. Gas chromatography-mass spectrometry (GC-MS) offers a robust and sensitive method for the analysis of **Myraldyl acetate** in various matrices. This application note provides a detailed protocol for the GC-MS analysis of **Myraldyl acetate**, including sample preparation, instrument parameters, and data analysis.

Chemical Structure and Properties:

- Chemical Name: 4-(4-Methyl-3-pentenyl)-3-cyclohexen-1-ylmethyl acetate[1]
- CAS Number: 72403-67-9[1][3]
- Molecular Formula: C₁₅H₂₄O₂[1][3][4]
- Molecular Weight: 236.35 g/mol [3][4]
- Appearance: Colorless liquid[1]

Experimental Protocol

This protocol outlines the steps for the qualitative and quantitative analysis of **Myraldyl acetate** using GC-MS.

2.1. Materials and Reagents

- **Myraldyl acetate** standard ($\geq 95\%$ purity)
- Solvent (e.g., Ethyl acetate or Hexane, GC grade)
- Sample matrix (e.g., perfume, lotion base)
- Microsyringes
- GC vials with septa
- Volumetric flasks and pipettes

2.2. Instrumentation

A standard gas chromatograph coupled with a mass spectrometer is required. The following parameters are recommended but may be optimized for specific instruments and applications.

2.3. Standard and Sample Preparation

- Standard Stock Solution (1000 $\mu\text{g/mL}$): Accurately weigh 10 mg of **Myraldyl acetate** standard and dissolve it in 10 mL of ethyl acetate in a volumetric flask.
- Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with ethyl acetate to achieve concentrations ranging from 1 $\mu\text{g/mL}$ to 100 $\mu\text{g/mL}$.
- Sample Preparation: The sample preparation method will vary depending on the matrix.
 - Liquid Samples (e.g., Perfumes): Dilute the sample with ethyl acetate to bring the expected concentration of **Myraldyl acetate** within the calibration range.

- Solid/Semi-solid Samples (e.g., Lotions): An extraction step may be necessary. A common method is solvent extraction using ethyl acetate followed by filtration or centrifugation to remove insoluble components.

2.4. GC-MS Parameters

Parameter	Recommended Setting
Gas Chromatograph	
Column	HP-5ms (or equivalent 5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas	Helium, constant flow rate of 1.0 mL/min
Inlet Temperature	250 °C
Injection Volume	1 µL
Injection Mode	Split (split ratio 50:1) or Splitless for trace analysis
Oven Program	Initial temperature 70 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Ion Source Temperature	230 °C
Quadrupole Temperature	150 °C
Mass Range	m/z 40-400
Scan Mode	Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation and Analysis

3.1. Qualitative Analysis

Identification of **Myraldyl acetate** is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of the authentic standard. The mass spectrum should be matched against a reference library (e.g., NIST).

3.2. Quantitative Analysis

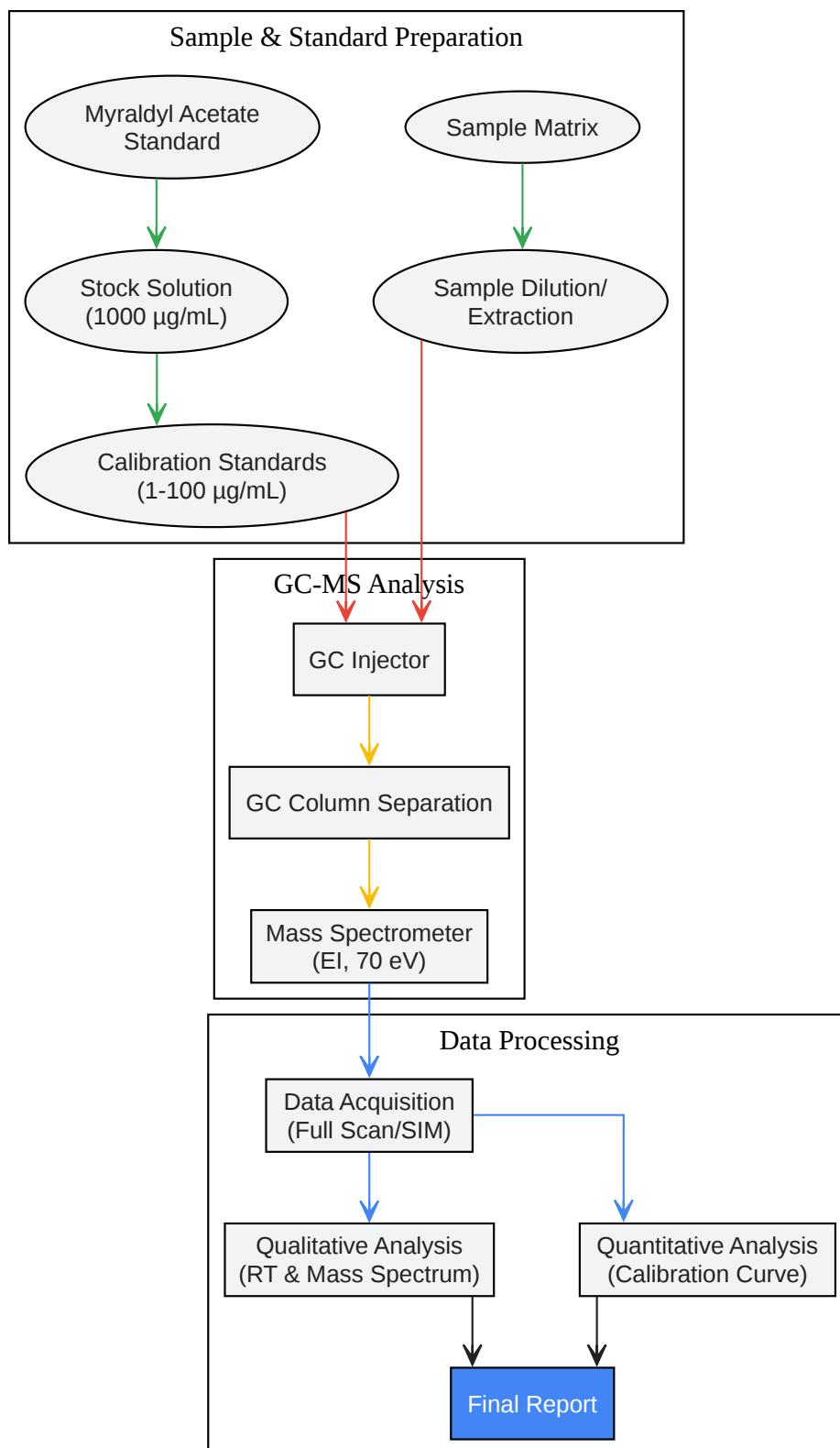
For quantification, a calibration curve is constructed by plotting the peak area of the target ion(s) against the concentration of the calibration standards. The concentration of **Myraldyl acetate** in the sample is then determined from this curve.

Table 1: Quantitative Data for **Myraldyl Acetate** Analysis (Illustrative)

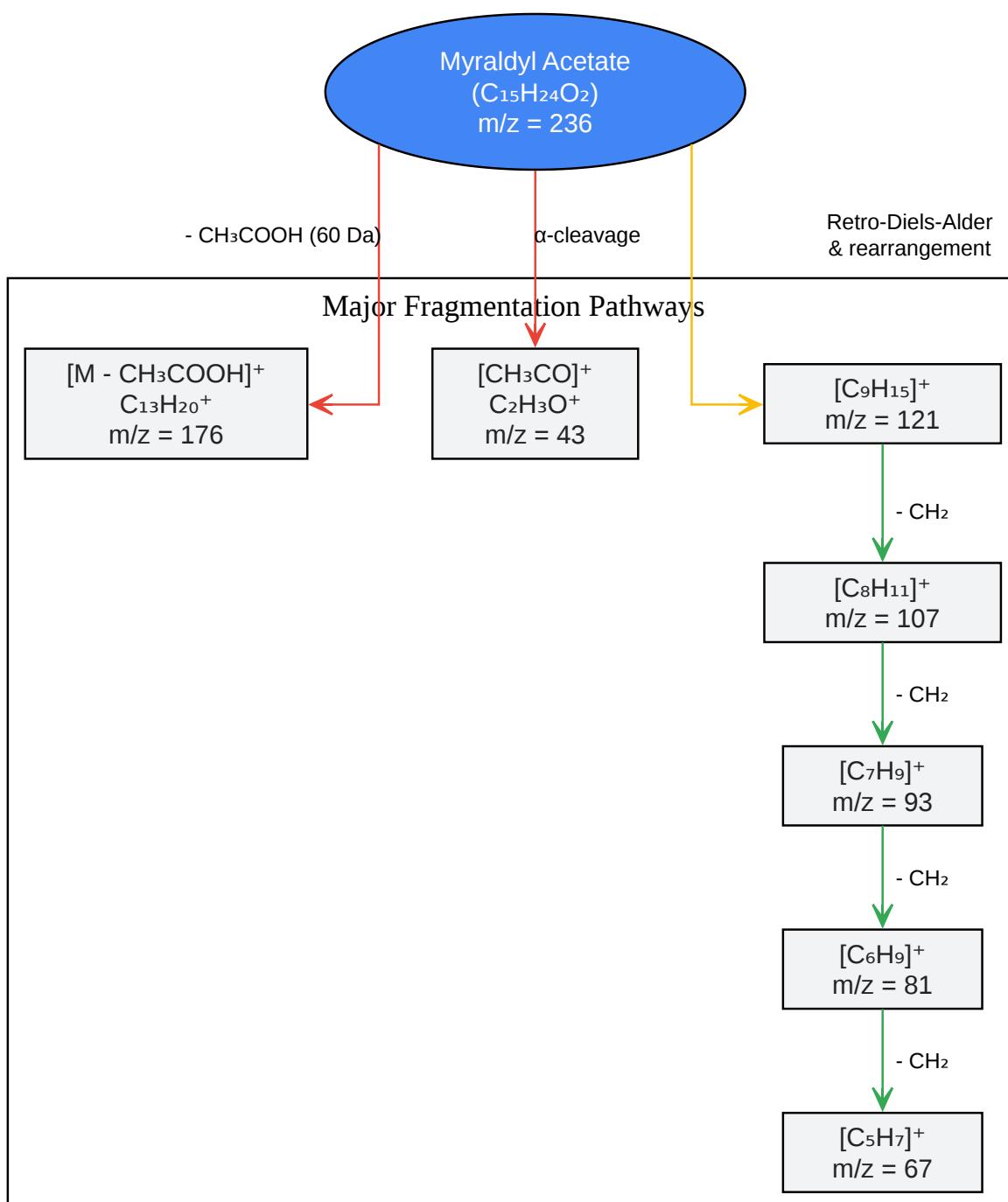
Parameter	Value
Retention Time (RT)	Approximately 15.8 min
Molecular Ion (M ⁺)	m/z 236
Key Fragment Ions (m/z)	43, 67, 81, 93, 107, 121, 176
Limit of Detection (LOD)	~0.1 µg/mL
Limit of Quantitation (LOQ)	~0.5 µg/mL

Note: The retention time and relative ion abundances may vary slightly depending on the specific instrument and conditions used.

Visualization of Experimental Workflow and Fragmentation

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Caption: Experimental workflow for GC-MS analysis of **Myraldyl acetate**.

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Caption: Proposed fragmentation pattern of **Myraldyl acetate** in EI-MS.

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References

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